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Compound of Interest

Compound Name: 6-Fluoroisatoic anhydride

Cat. No.: B1304262

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological
properties of 6-Fluoroisatoic Anhydride (6-FIA), a key building block in medicinal chemistry
and drug discovery. This document is intended for researchers, scientists, and professionals in
the field of drug development, offering a centralized resource of critical data and experimental

protocols.

Core Physical and Chemical Properties

6-Fluoroisatoic anhydride, with the systematic name 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-
dione, is a light tan solid organic compound. Its fundamental properties are summarized in the
table below, providing a quick reference for laboratory use.
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Property Value Reference
Molecular Formula CsHaFNO3 [1112]
Molecular Weight 181.12 g/mol [2]

Melting Point 253-257 °C (decomposes) [2]
Appearance Light tan solid [2]

Density 1.502 g/cm3 [1]
Solubility Soluble in Dimethyl Sulfoxide 3]

(DMSO)
CAS Number 321-69-7 [3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of 6-Fluoroisatoic Anhydride.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 6-Fluoroisatoic anhydride is characterized by the presence of two
distinct carbonyl stretching bands, a hallmark of the anhydride functional group.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~1780 Strong Asymmetric C=0 stretch
~1735 Strong Symmetric C=0 stretch
~1620 Medium Aromatic C=C stretch
~1250 Strong C-O-C stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While experimental NMR spectra are not publicly available, predicted *H and 3C NMR
chemical shifts provide valuable information for structural confirmation.

Table 3: Predicted *H NMR Chemical Shifts (DMSO-de)

Chemical Shift (ppm) Multiplicity Assignment
~11.5 brs N-H

~7.8 dd Aromatic C-H
~7.5 m Aromatic C-H
~7.3 dad Aromatic C-H

Table 4: Predicted 13C NMR Chemical Shifts (DMSO-ds)

Chemical Shift (ppm) Assignment
~162 C=0 (anhydride)
~158 (d, XJCF) C-F

~148 C=0 (carbamate)
~138 Aromatic C-H
~125 Aromatic C-H
~115 (d, 2JCF) Aromatic C-H
~110 Aromatic C

Mass Spectrometry (MS)

The mass spectrum of 6-Fluoroisatoic anhydride would be expected to show a molecular ion
peak (M*) at m/z 181, corresponding to its molecular weight.

Chemical Reactivity and Synthesis
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6-Fluoroisatoic anhydride is a versatile intermediate in organic synthesis, primarily utilized for
the preparation of a wide range of heterocyclic compounds.[2] Its reactivity is centered around
the anhydride functionality, which is susceptible to nucleophilic attack.

Reaction with Nucleophiles

6-Fluoroisatoic anhydride readily reacts with various nucleophiles, such as amines and
alcohols, leading to the formation of substituted anthranilic acid derivatives. These reactions
are fundamental to its application in the synthesis of bioactive molecules.

6-Fluoroisatoic Anhydride Nucleophilic Attack * Ring Opening Substituted Anthranilic Acid Derivative
)
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Caption: Reaction of 6-Fluoroisatoic Anhydride with a Nucleophile.

Synthesis of Quinazolinones

A significant application of 6-Fluoroisatoic anhydride is in the synthesis of quinazolinone
derivatives, a class of compounds with diverse pharmacological activities. This is typically
achieved through a one-pot, multi-component reaction involving an amine and an aldehyde.
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Caption: Synthesis of Quinazolinones from 6-Fluoroisatoic Anhydride.

Experimental Protocols
Synthesis of 6-Fluoroisatoic Anhydride

This protocol is adapted from the general synthesis of isatoic anhydrides from anthranilic acids.
Materials:

5-Fluoroanthranilic acid

Phosgene (or a phosgene equivalent like triphosgene)

Toluene (anhydrous)

Inert atmosphere (Nitrogen or Argon)

Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux
condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas
inlet tube, suspend 5-fluoroanthranilic acid in anhydrous toluene under an inert atmosphere.

Cool the suspension in an ice bath.

Slowly bubble phosgene gas through the stirred suspension. Alternatively, for triphosgene,
add a solution of triphosgene in toluene dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

Cool the reaction mixture to room temperature and purge with an inert gas to remove any
excess phosgene.

The solid product is collected by vacuum filtration, washed with cold toluene, and dried under
vacuum to yield 6-Fluoroisatoic anhydride.

Synthesis of a 2,3-Disubstituted-6-fluoro-quinazolin-
4(3H)-one

Materials:

6-Fluoroisatoic anhydride

A primary amine (e.g., aniline)

An aldehyde (e.g., benzaldehyde)

Ethanol

Procedure:

To a solution of 6-Fluoroisatoic anhydride in ethanol, add an equimolar amount of the
primary amine.
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 Stir the mixture at room temperature for 30 minutes.

e Add an equimolar amount of the aldehyde to the reaction mixture.
o Heat the mixture to reflux and monitor the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature.

e The precipitated product is collected by vacuum filtration, washed with cold ethanol, and can
be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Biological Activity and Signaling Pathways

Derivatives of 6-Fluoroisatoic anhydride have shown promise as both anti-inflammatory and
anti-cancer agents.[2]

Anti-Inflammatory Activity

Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to exhibit anti-
inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The
proposed mechanism involves the downregulation of inflammatory signaling pathways.
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Caption: Proposed Anti-Inflammatory Mechanism of 6-FIA Derivatives.

Anti-Cancer Activity
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A novel quinolinecarboxylic acid derivative, structurally related to compounds accessible from
6-FIA, has been shown to exert its anticancer effects by inhibiting dihydroorotate
dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to
the depletion of essential precursors for DNA and RNA synthesis in cancer cells.
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Caption: Proposed Anti-Cancer Mechanism of Action for 6-FIA Derivatives.

Safety and Handling

6-Fluoroisatoic anhydride is classified as an irritant.[1] Appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when
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handling this compound. All manipulations should be performed in a well-ventilated fume hood.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide serves as a foundational resource for researchers working with 6-
Fluoroisatoic Anhydride. The compiled data and protocols are intended to facilitate its
effective use in the synthesis of novel compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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